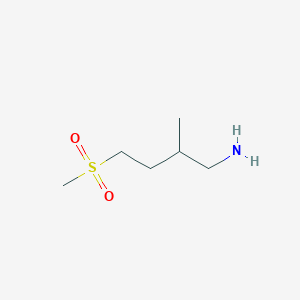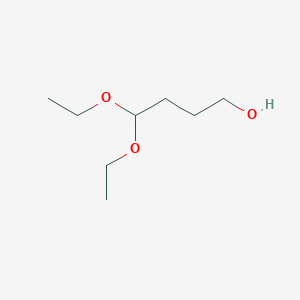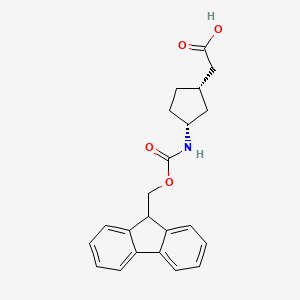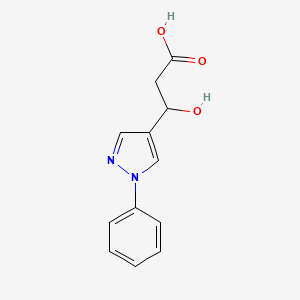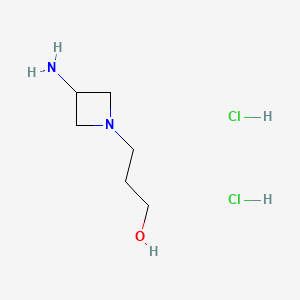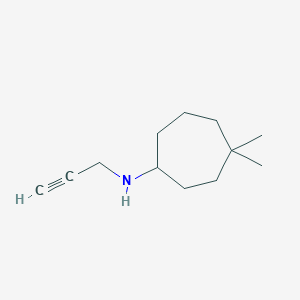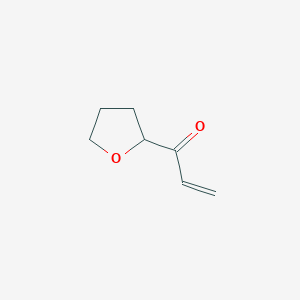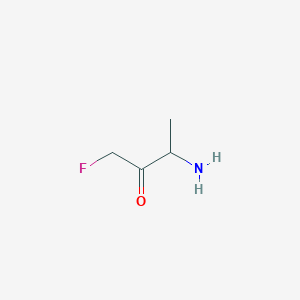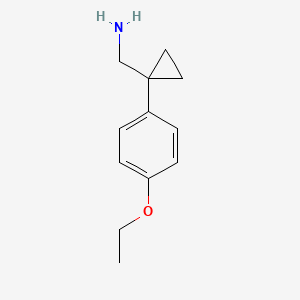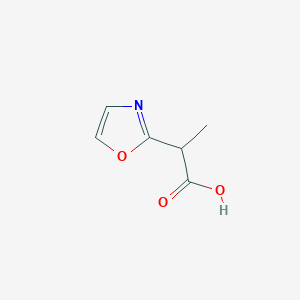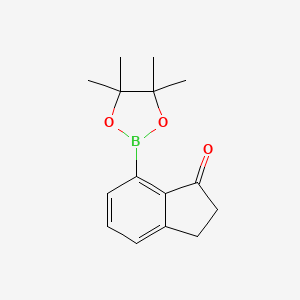![molecular formula C14H14FNO B15324528 2'-Fluoro-3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B15324528.png)
2'-Fluoro-3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Fluoro-3’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine is an organic compound belonging to the biphenyl family This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-3’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the biphenyl structure.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of the fluorine and methoxy groups through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the biphenyl structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl quinones, while substitution reactions can produce various substituted biphenyl derivatives .
Wissenschaftliche Forschungsanwendungen
2’-Fluoro-3’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of 2’-Fluoro-3’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- 4-Fluoro-3-methoxy-4’-methyl-1,1’-biphenyl
- 2-Fluoro-3-methoxy-4’-methyl-[1,1’-biphenyl]-4-yl-boronic acid
- 2-(2-Fluoro-3-methoxy-4’-methyl-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness: 2’-Fluoro-3’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Eigenschaften
Molekularformel |
C14H14FNO |
|---|---|
Molekulargewicht |
231.26 g/mol |
IUPAC-Name |
5-(2-fluoro-3-methoxyphenyl)-2-methylaniline |
InChI |
InChI=1S/C14H14FNO/c1-9-6-7-10(8-12(9)16)11-4-3-5-13(17-2)14(11)15/h3-8H,16H2,1-2H3 |
InChI-Schlüssel |
QGMBLUXGJRVEQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=C(C(=CC=C2)OC)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



